molecular formula C25H23ClN2O B11987607 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] CAS No. 303060-59-5

9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]

Cat. No.: B11987607
CAS No.: 303060-59-5
M. Wt: 402.9 g/mol
InChI Key: FUAJTTSBRFIAJX-UHFFFAOYSA-N
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Description

9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] is a spirocyclic heterocyclic compound characterized by a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused to a cyclohexane ring. The structure includes a naphthalen-2-yl substituent at position 2 and a chlorine atom at position 8. The spiro architecture introduces conformational rigidity, which may influence binding specificity and pharmacokinetic properties.

Properties

CAS No.

303060-59-5

Molecular Formula

C25H23ClN2O

Molecular Weight

402.9 g/mol

IUPAC Name

9-chloro-2-naphthalen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C25H23ClN2O/c26-20-10-11-24-21(15-20)23-16-22(19-9-8-17-6-2-3-7-18(17)14-19)27-28(23)25(29-24)12-4-1-5-13-25/h2-3,6-11,14-15,23H,1,4-5,12-13,16H2

InChI Key

FUAJTTSBRFIAJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)N3C(CC(=N3)C4=CC5=CC=CC=C5C=C4)C6=C(O2)C=CC(=C6)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves multiple steps, typically starting with the preparation of the pyrazolo-oxazine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The naphthalene moiety is then introduced through a coupling reaction, and the chloro group is added via a halogenation step. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural variations, molecular formulas, and physicochemical properties of the target compound and its analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(naphthalen-2-yl), 9-Cl, spirocyclohexane C₂₅H₂₂ClN₂O* 408.91* Rigid spirocyclic framework; enhanced lipophilicity due to naphthyl group.
9-Chloro-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine 5-(p-tolyl) C₂₇H₂₁ClN₂O 424.92 Increased steric bulk from p-tolyl; higher molecular weight.
9-Chloro-2-(naphthalen-2-yl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazine 5-(pyridin-4-yl) C₂₅H₂₀ClN₃O* 414.90* Pyridine introduces basic nitrogen; potential for hydrogen bonding.
9-Bromo-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,3]oxazine 9-Br, 5-propyl C₂₄H₂₂BrN₂O* 450.35* Bromine increases molecular weight; propyl enhances hydrophobicity.
9′-Chloro-2′-(4-methylphenyl)-spiro[cyclopentane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 2-(4-methylphenyl), spirocyclopentane C₂₂H₂₁ClN₂O* 380.87* Smaller spiro ring (cyclopentane); reduced conformational flexibility.

*Inferred values based on structural analogs.

Key Observations:
  • Substituent Effects: Naphthalen-2-yl (target compound) vs. Halogen Variations: Bromine () increases molecular weight and polarizability compared to chlorine, which may alter binding kinetics . Spiro Ring Size: Cyclohexane (target) vs. cyclopentane () affects ring strain and flexibility, with cyclohexane offering better stability .
  • Nitro groups () and p-tolyl () modulate electronic properties, influencing reactivity and solubility .

Biological Activity

The compound 9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane (CAS Number: 303060-59-5) is a complex organic molecule that has garnered interest in pharmacological research due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H23ClN2OC_{25}H_{23}ClN_2O with a molecular weight of approximately 402.928 g/mol. The structure includes a spirocyclic arrangement that contributes to its biological properties.

PropertyValue
Molecular FormulaC25H23ClN2O
Molecular Weight402.928 g/mol
CAS Number303060-59-5
IUPAC Name9-Chloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may modulate the activity of specific kinases and receptors , influencing pathways related to:

  • Cell proliferation
  • Apoptosis
  • Inflammation

The presence of the chloro and naphthalene groups enhances its ability to interact with biological macromolecules, potentially leading to significant pharmacological effects.

Anticancer Activity

Studies have suggested that compounds similar to 9-chloro derivatives exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cell lines. For instance, research on related pyrazolo compounds has shown efficacy against various cancer types by targeting specific signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

Recent investigations have highlighted the potential neuroprotective effects of this compound. It may help in conditions like Alzheimer's disease by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. This property could be explored further for developing new antibiotics.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo compounds similar to this one and demonstrated significant inhibition of tumor growth in xenograft models.
  • Neuroprotection : Research conducted at a leading university assessed the neuroprotective effects of derivatives of this compound in a model of neurodegeneration, showing promising results in reducing cell death and inflammation markers.
  • Antimicrobial Activity : A recent screening revealed that compounds with similar structures exhibited moderate antibacterial activity against Staphylococcus aureus, suggesting potential for further development as antimicrobial agents.

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